

# The Efficacy of Vismed® (Sodium Hyaluronate) in Dry Eye Disease: A Comparative Guide

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## Compound of Interest

Compound Name: *Vismin*

Cat. No.: *B192662*

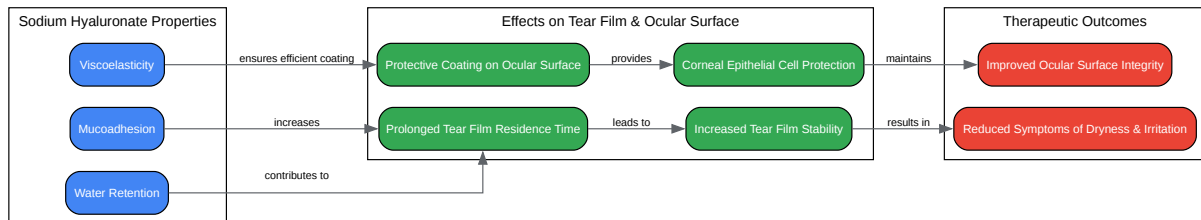
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vismed® (sodium hyaluronate), a common treatment for dry eye disease (DED), with other widely used tear substitutes. The information presented is supported by experimental data from clinical studies to assist researchers and drug development professionals in evaluating treatment options for DED.

## Mechanism of Action: Sodium Hyaluronate

Sodium hyaluronate, the active ingredient in Vismed®, is a naturally occurring polysaccharide. Its efficacy in alleviating the signs and symptoms of dry eye disease is attributed to several key properties. It exhibits viscoelasticity, meaning it has a high viscosity between blinks and a low viscosity during blinking, which ensures an efficient and protective coating of the ocular surface[1]. This protective layer helps to prevent dryness and irritation[1]. Furthermore, its mucoadhesive properties and ability to retain water prolong the residence time of the tear film, leading to longer-lasting lubrication[1][2]. In-vitro studies have also suggested that sodium hyaluronate may protect corneal epithelial cells from dehydration and reduce inflammatory responses associated with dry eye[3][4].



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Mechanism of Action of Sodium Hyaluronate in Dry Eye Disease.

## Comparative Efficacy of Vismed® and Alternatives

The following tables summarize the quantitative data from clinical trials comparing the efficacy of Vismed® (sodium hyaluronate) with other common artificial tear formulations. The primary endpoints in these studies often include changes in tear film breakup time (TBUT), ocular surface staining (e.g., with lissamine green or fluorescein), and Schirmer's test scores, as well as subjective symptom improvement.

### Table 1: Vismed® (0.18% Sodium Hyaluronate) vs. Alternatives

Comparator	Key Efficacy Findings	Study Reference
Vehicle Control	Statistically significant improvement in lissamine green staining scores (P=0.029) and global symptom frequency scores (P=0.017) at Day 7 compared to vehicle.	[5]
Saline	Statistically significant superiority of Vismed® over saline in reducing symptom frequency at Day 28 (p=0.0376) and in improving corneal fluorescein staining at Day 28 (p=0.0074) and Day 56 (p=0.0360).	[6]
0.3% Carbomer	Vismed® demonstrated non-inferiority to carbomer in symptom frequency reduction. Vismed® users reported less blurred vision than carbomer users (48.0% vs. 59.1% at D28).	[6]

Table 2: Efficacy of Common Artificial Tear Components

Active Ingredient	Concentration	Key Efficacy Findings	Study Reference
Carboxymethylcellulose (CMC)	0.5%	Superior to 0.3% Hydroxypropyl Methylcellulose (HPMC) in reducing ocular symptoms in computer users after 6 months.	[7]
Carboxymethylcellulose (CMC)	1%	Significantly longer Tear Film Breakup Time (TBUT) at day 7 and day 30 post-phacoemulsification compared to conventional therapy alone.	[8]
Carboxymethylcellulose (CMC)	0.3%	Significant improvement in Ocular Surface Disease Index (OSDI), non-invasive TBUT (A-NIBUT), lipid layer thickness (LLT), and Schirmer's test (ST) after 12 weeks.	[9]
Hydroxypropyl Methylcellulose (HPMC)	0.3%	Effective in improving symptoms and some signs of DED, but appears to be equally effective or inferior to hyaluronic acid.	[10]
Polyethylene Glycol (PEG) / Propylene	Not specified	Reduced both corneal and conjunctival staining as early as	[11]

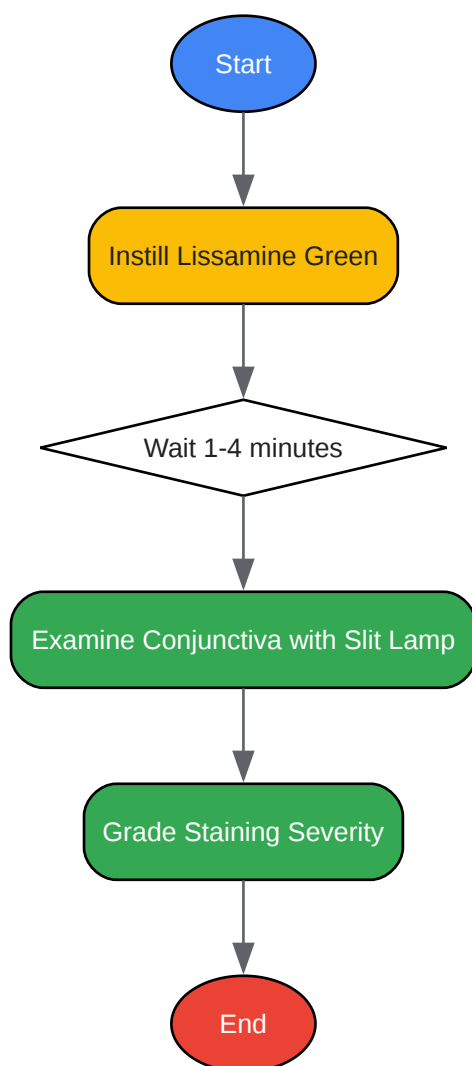
Glycol (PG) with HP-guar		Day 7, with significant reduction in mean corneal staining by Day 14.
Polyethylene Glycol (PEG) / Propylene Glycol (PG) based	Not specified	Comparable efficacy to an osmoprotective-carboxymethylcellulose based eye drop after 90 days of treatment. <a href="#">[12]</a>
Carbomer Gel	0.3%	Significantly decreased primary subjective symptoms (dryness, discomfort, foreign body sensation) and improved rose bengal staining score compared to placebo over an 8-week period. <a href="#">[13]</a>

## Experimental Protocols

The assessment of DED in clinical trials relies on a combination of subjective patient-reported outcomes and objective clinical measures. The following are simplified workflows for key objective tests used in the cited studies.

### Lissamine Green Staining

Lissamine green is a vital dye that stains dead and devitalized cells on the ocular surface, providing an indication of conjunctival damage.

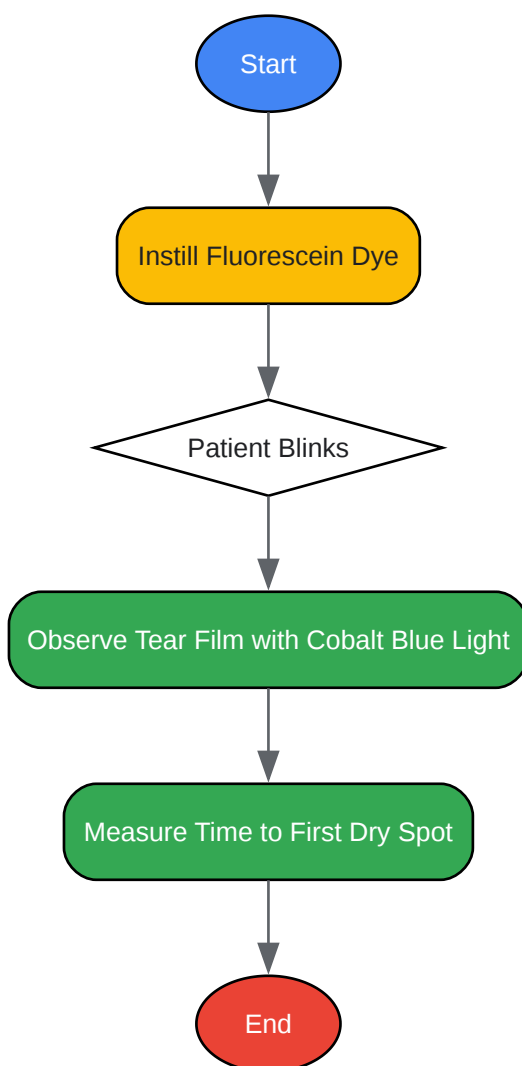


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Workflow for Lissamine Green Staining.

## Tear Film Breakup Time (TBUT)

TBUT is a measure of the stability of the tear film. A shorter TBUT is indicative of an unstable tear film, a hallmark of DED.

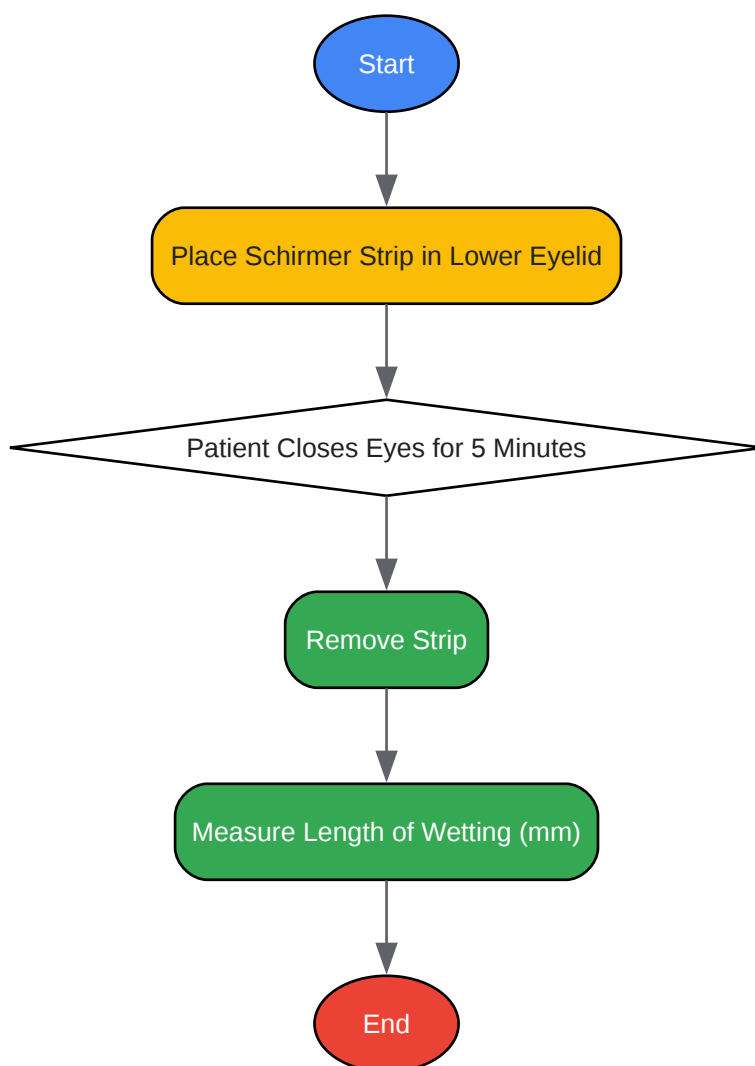


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Workflow for Tear Film Breakup Time (TBUT) Measurement.

## Schirmer's Test

Schirmer's test assesses the quantity of tear production. A standardized strip of filter paper is placed in the lower eyelid, and the amount of wetting is measured after a set period.



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Workflow for Schirmer's Test.

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